1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
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Overview
Description
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is a chemical compound with the molecular formula C6Br2F2N2O4 . It has an average mass of 361.880 Da and a monoisotopic mass of 359.819275 Da .
Synthesis Analysis
The synthesis of this compound involves the use of fuming nitric acid and trifluoromethanesulfonic acid . The 1,4-dibromo-2,3-difluorobenzene is added to this mixture in portions over 30 minutes . The reaction is then stirred at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 2 bromine atoms, 2 fluorine atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a melting point of 121.2 °C and a predicted boiling point of 321.4±37.0 °C . It has a predicted density of 2.351±0.06 g/cm3 .Scientific Research Applications
Synthesis of Derivatives for Organic Transformations : Compounds like 1,2-Dibromobenzenes, which include variants similar to 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene, are crucial precursors in organic synthesis. They are used in reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Chemical Modification of Erythrocyte Membranes : Derivatives of dinitrobenzene, like 1,5-difluoro-2,4-dinitrobenzene, have been used to study the permeability of erythrocyte membranes to ions such as Na+ and K+. These compounds have provided insights into the structural integrity and functional properties of biological membranes (Berg, Diamond, & Marfey, 1965).
Reactions with Amines : Studies have explored the substitution reactions of compounds like 1,2-difluoro-4,5-dinitrobenzene with amines, leading to the displacement of fluorine atoms. Such reactions are significant in developing new compounds with potential applications in various chemical syntheses (Plater & Harrison, 2023).
Vibrational Spectra Analysis : The vibrational spectra of compounds such as 1,5-Difluoro-2,4-dinitrobenzene have been studied using techniques like FT-IR and FT-Raman. These studies are crucial in understanding the molecular structures and dynamics of such compounds (Seshadri & Padmavathy, 2017).
Novel Compounds Synthesis for Therapeutic Applications : Research has been conducted on synthesizing novel compounds from 1,5-difluoro-2,4-dinitrobenzene, with potential applications in therapeutic fields. These syntheses contribute to expanding molecular libraries for drug discovery and development (Wang et al., 2008).
Enzymatic Activity Studies : The interaction of 1,5-difluoro-2,4-dinitrobenzene with enzymes like the Escherichia coli tryptophan synthetase α subunit has been studied. Such research provides insights into the molecular mechanisms of enzymatic activities and protein structure (Hardman & Hardman, 1971).
Molecular Polarisability and Stereochemistry Studies : The study of molecular polarizability, dipole moments, and stereochemistry of dinitrobenzenes, including 1,4-dinitrobenzene, contributes to a deeper understanding of molecular interactions and properties in various solvents (Calderbank, Fèvre, & Ritchie, 1968).
Development of Diverse 1,5-Benzodiazepin-2-ones : A practical and efficient method has been developed for synthesizing diverse 1,5-benzodiazepin-2-ones, using 1,5-difluoro-2,4-dinitrobenzene as a starting material. This method is significant for generating compounds with a wide range of substituents, important in medicinal chemistry (Zhao & Liu, 2007).
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored and disposed of properly .
properties
IUPAC Name |
1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2O4/c7-1-3(9)4(10)2(8)6(12(15)16)5(1)11(13)14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXRWUFGRCZCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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